

# AC-55541 Demonstrates Superior Potency to SLIGRL-NH2 in PAR2 Activation

Author: BenchChem Technical Support Team. Date: December 2025



For researchers in pharmacology and drug development, the quest for potent and selective receptor agonists is paramount. In the context of Protease-Activated Receptor 2 (PAR2), a key player in inflammation and pain, both the small molecule **AC-55541** and the peptide SLIGRL-NH2 serve as valuable research tools. However, experimental data clearly indicates a significant potency advantage for **AC-55541**.

AC-55541, a non-peptidic compound, has emerged as a highly potent and selective agonist of PAR2.[1][2] In contrast, the peptide agonist SLIGRL-NH2, derived from the tethered ligand sequence of the receptor, exhibits considerably lower potency.[3][4] Direct comparative studies have shown SLIGRL-NH2 to be 30 to 300 times less potent than AC-55541 in activating PAR2 signaling pathways.[3] This difference in potency is a critical consideration for in vitro and in vivo experimental design.

## **Potency Comparison**

The potency of these two agonists has been quantified across various cellular assays, with **AC-55541** consistently demonstrating activity at lower concentrations than SLIGRL-NH2.



| Compound                                    | Assay Type                 | Potency (EC50 / pEC50)   | Reference |
|---------------------------------------------|----------------------------|--------------------------|-----------|
| AC-55541                                    | Ca2+ Mobilization          | pEC50 = 6.6 (~251<br>nM) | [1][2]    |
| Phosphatidylinositol (PI) Hydrolysis        | pEC50 = 5.9 (~1.26<br>μM)  | [1][2]                   |           |
| Cell Proliferation                          | pEC50 = 6.7 (~200<br>nM)   | [1][2]                   |           |
| General PAR2<br>Signaling Assays            | 200 - 1000 nM              | [3][5]                   | _         |
| SLIGRL-NH2                                  | General PAR2<br>Activation | EC50 = 0.5 - 2.0 μM      | [6]       |
| Relaxation in Endothelium-free Preparations | EC50 = 10 μM               | [7]                      |           |

## **Receptor Specificity**

While both compounds are agonists for PAR2, their specificity profiles differ. **AC-55541** is highly selective for PAR2, showing no activity at other PAR subtypes or a panel of over 30 other receptors involved in nociception and inflammation.[1][2][3] In addition to its activity at PAR2, SLIGRL-NH2 has also been reported to be an agonist of the Mas-related G protein-coupled receptor C11 (MrgprC11).[7]

## **Signaling Pathways**

Both **AC-55541** and SLIGRL-NH2 activate PAR2, a G protein-coupled receptor (GPCR), leading to the initiation of downstream intracellular signaling cascades. The primary pathways activated include the mobilization of intracellular calcium (Ca2+) and the hydrolysis of phosphatidylinositol, which are characteristic of Gq protein coupling.[1][2][3][4] Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway has also been documented for PAR2 agonists like SLIGRL-NH2.[4]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 3. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AC-55541 | Proteasome | Protease-activated Receptor | TargetMol [targetmol.com]
- 6. SLIGRL-NH2 | PAR2 agonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [AC-55541 Demonstrates Superior Potency to SLIGRL-NH2 in PAR2 Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665388#ac-55541-versus-sligrl-nh2-potency-comparison]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com